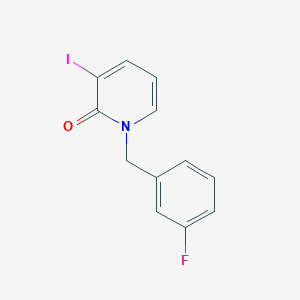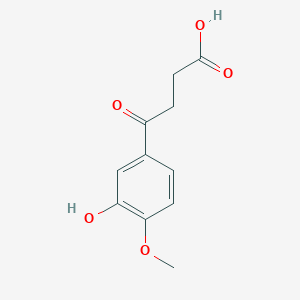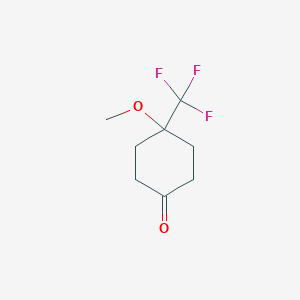
3-Hydroxy-7-iodo-2-(3,4,5-trimethoxyphenyl)-4H-chromen-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Hydroxy-7-iodo-2-(3,4,5-trimethoxyphenyl)-4H-chromen-4-one is a complex organic compound with the molecular formula C18H15IO6 It is a derivative of chromen-4-one, featuring a hydroxy group at position 3, an iodine atom at position 7, and a trimethoxyphenyl group at position 2
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Hydroxy-7-iodo-2-(3,4,5-trimethoxyphenyl)-4H-chromen-4-one typically involves multiple steps, starting from readily available precursorsThe hydroxy group can be introduced via selective hydroxylation under controlled conditions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized nature and limited commercial demand. the principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would apply to its production.
Analyse Chemischer Reaktionen
Types of Reactions
3-Hydroxy-7-iodo-2-(3,4,5-trimethoxyphenyl)-4H-chromen-4-one undergoes various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group under strong oxidizing conditions.
Reduction: The iodine atom can be reduced to a hydrogen atom using reducing agents like sodium borohydride.
Substitution: The iodine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products
Oxidation: Formation of a ketone or aldehyde derivative.
Reduction: Formation of a deiodinated product.
Substitution: Formation of substituted derivatives with various functional groups.
Wissenschaftliche Forschungsanwendungen
3-Hydroxy-7-iodo-2-(3,4,5-trimethoxyphenyl)-4H-chromen-4-one has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 3-Hydroxy-7-iodo-2-(3,4,5-trimethoxyphenyl)-4H-chromen-4-one is not fully understood. it is believed to interact with various molecular targets and pathways, including:
Enzyme Inhibition: Potential to inhibit specific enzymes involved in disease processes.
Signal Transduction: May interfere with cellular signaling pathways, leading to altered cellular responses.
DNA Interaction: Possible binding to DNA, affecting gene expression and cellular function.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Hydroxy-7-iodo-2-phenyl-4H-1-benzopyran-4-one: Lacks the trimethoxyphenyl group, resulting in different chemical properties and biological activities.
3-Hydroxy-7-iodo-2-(3,4-dimethoxyphenyl)-4H-1-benzopyran-4-one: Similar structure but with fewer methoxy groups, leading to variations in reactivity and applications.
Uniqueness
3-Hydroxy-7-iodo-2-(3,4,5-trimethoxyphenyl)-4H-chromen-4-one is unique due to the presence of the trimethoxyphenyl group, which imparts distinct electronic and steric effects. This uniqueness makes it valuable for specific synthetic and research applications .
Eigenschaften
CAS-Nummer |
649551-70-2 |
|---|---|
Molekularformel |
C18H15IO6 |
Molekulargewicht |
454.2 g/mol |
IUPAC-Name |
3-hydroxy-7-iodo-2-(3,4,5-trimethoxyphenyl)chromen-4-one |
InChI |
InChI=1S/C18H15IO6/c1-22-13-6-9(7-14(23-2)18(13)24-3)17-16(21)15(20)11-5-4-10(19)8-12(11)25-17/h4-8,21H,1-3H3 |
InChI-Schlüssel |
VGVQTGFTHUJKSF-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC(=CC(=C1OC)OC)C2=C(C(=O)C3=C(O2)C=C(C=C3)I)O |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details






Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![6-((6-Vinyl-1H-[1,2,3]triazolo[4,5-b]pyrazin-1-yl)methyl)quinoline](/img/structure/B8326876.png)






![(S)-2-(3-(((3,4-Dimethoxybicyclo[4.2.0]octa-1(6),2,4-trien-7-yl)methyl)(methyl)amino)propyl)isoindoline-1,3-dione](/img/structure/B8326937.png)


